molecular formula C9H18N2S B14391755 1,3-Diethyl-1,3-diazepane-2-thione CAS No. 89863-05-8

1,3-Diethyl-1,3-diazepane-2-thione

Cat. No.: B14391755
CAS No.: 89863-05-8
M. Wt: 186.32 g/mol
InChI Key: OKPONXKBENPHDM-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a thione group (C=S) in the structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1,3-diazepane-2-thione can be synthesized through several methods. One common method involves the reaction of diethylamine with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions typically involve:

    Temperature: Room temperature to 100°C

    Solvent: Anhydrous acetone or ethanol

    Catalysts: Sodium acetate or other bases

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1,3-diazepane-2-thione undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like KMnO4 or OsO4

    Reduction: Reaction with reducing agents like LiAlH4 or NaBH4

    Substitution: Reaction with electrophiles such as alkyl halides

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products

The major products formed from these reactions include various substituted diazepanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diethyl-1,3-diazepane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. The compound can also undergo nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diazepane-2-thione
  • 1,3-Dithiolane-2-thione
  • 1,3-Dithiane-2-thione

Uniqueness

1,3-Diethyl-1,3-diazepane-2-thione is unique due to the presence of two ethyl groups, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its non-ethylated counterparts.

Properties

CAS No.

89863-05-8

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1,3-diethyl-1,3-diazepane-2-thione

InChI

InChI=1S/C9H18N2S/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3

InChI Key

OKPONXKBENPHDM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCN(C1=S)CC

Origin of Product

United States

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